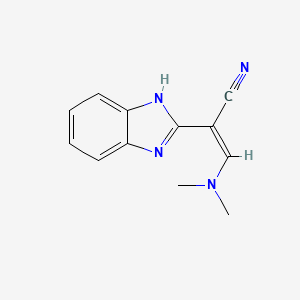

(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile typically involves the condensation of 2-aminobenzimidazole with a suitable acrylonitrile derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce reduced benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, focusing on medicinal chemistry, material science, and biological studies.

Structure and Composition

- Molecular Formula : C13H14N4

- Molecular Weight : 226.28 g/mol

- CAS Number : 957038-98-1

The compound features a benzimidazole moiety, which is known for its biological activity, combined with a dimethylamino group that enhances its solubility and reactivity.

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. Benzimidazole derivatives are often explored for their pharmacological properties, including:

- Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. The compound may exhibit similar properties, making it a candidate for further investigation in oncology .

- Antimicrobial Properties : Research indicates that compounds with benzimidazole structures possess antimicrobial activity. This compound could be evaluated for efficacy against various pathogens, potentially leading to new antimicrobial agents .

Material Science

Due to its unique chemical structure, this compound may find applications in material science:

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

- Dyes and Pigments : Its vibrant color properties may allow it to be utilized in the development of dyes for textiles and other materials .

Biological Studies

The biological implications of this compound are significant:

- Enzyme Inhibition Studies : The compound could be tested for its ability to inhibit specific enzymes, which is crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

- Cell Signaling Pathways : Investigating how this compound interacts with cellular signaling pathways could provide insights into its mechanism of action and potential therapeutic applications .

Case Study 1: Anticancer Activity

In a study examining various benzimidazole derivatives, researchers found that certain structural modifications led to enhanced anticancer activity against breast cancer cell lines. The inclusion of a dimethylamino group was noted to improve solubility and bioavailability, suggesting that this compound could exhibit similar benefits .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial properties of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several compounds, prompting further investigation into this compound as a potential lead compound for new antimicrobial agents .

Wirkmechanismus

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

- 2-Aminobenzimidazole

- 2-Methylbenzimidazole

- 2-Phenylbenzimidazole

Uniqueness

(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzimidazole and acrylonitrile moieties makes it a valuable compound for various applications.

Biologische Aktivität

The compound (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

- IUPAC Name: this compound

- Molecular Formula: C₉H₉N₃

- Molecular Weight: 159.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways, including the modulation of p53 and Bcl-2 proteins.

- Enzyme Inhibition : It has been reported as an effective inhibitor of α-glucosidase, which is crucial in managing diabetes by delaying carbohydrate absorption.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating potent activity against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Streptococcus pneumoniae | 8 |

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Study 3: Enzyme Inhibition

A recent publication highlighted its role as an α-glucosidase inhibitor, showing that it could lower postprandial blood glucose levels in diabetic models. The compound exhibited an IC50 value of 25 µM, making it a promising candidate for further development in diabetes management.

Eigenschaften

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15)/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZORTPUDCQBPOH-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.